2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile

描述

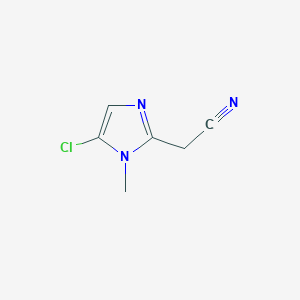

2-(5-Chloro-1-methyl-1H-imidazol-2-yl)acetonitrile (CAS: 61997-06-6) is a nitrile-functionalized imidazole derivative with a molecular weight of 155.59 g/mol and a purity of 97% . Its structure features a chloro substituent at the 5-position and a methyl group at the 1-position of the imidazole ring, linked to an acetonitrile moiety. This compound is of interest in pharmaceutical and agrochemical research due to the versatility of the imidazole scaffold in modulating biological activity and chemical reactivity.

属性

IUPAC Name |

2-(5-chloro-1-methylimidazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c1-10-5(7)4-9-6(10)2-3-8/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBETXBFHKKKVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00487251 | |

| Record name | 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61997-06-6 | |

| Record name | 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the reaction of methylated compounds with chloro-substituted imidazoles under basic conditions . This method ensures high yield and purity, making it suitable for large-scale production.

化学反应分析

Types of Reactions

2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nickel Catalysts: Used in the cyclization of amido-nitriles.

Basic Conditions: Often employed in substitution reactions.

Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.

Major Products

The major products formed from these reactions include various substituted imidazoles and complex heterocyclic compounds .

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential in drug development, particularly as a scaffold for synthesizing novel pharmaceuticals. Its imidazole moiety is often associated with antimicrobial, antifungal, and anticancer activities. Research studies have explored derivatives of this compound to enhance efficacy against specific pathogens or cancer cell lines.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis, highlighting the compound's potential as a lead compound in anticancer therapy.

Agrochemicals

In agricultural research, this compound has been evaluated for its potential use as an agrochemical agent. Its ability to act as a fungicide or herbicide could be attributed to the imidazole structure, which is known for its interaction with biological systems in plants and fungi.

Case Study: Fungicidal Properties

Research conducted on the efficacy of this compound against common plant pathogens showed promising results. Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops, suggesting its viability as a new agrochemical product.

Material Science

The unique properties of this compound have also led to investigations in material science. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and materials synthesis.

Case Study: Catalytic Applications

A recent study explored the use of this compound as a ligand in metal-catalyzed reactions. The results indicated that complexes formed with transition metals exhibited enhanced catalytic activity in various organic transformations, paving the way for further research into its use in synthetic chemistry.

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Induces apoptosis in cancer cell lines |

| Agrochemicals | Fungicide/Herbicide | Reduces fungal infections in crops |

| Material Science | Catalysis | Enhances catalytic activity with metal complexes |

作用机制

The mechanism of action of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to reduced transcription of specific genes and subsequent biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural Features and Substituent Effects

Key Observations :

Spectroscopic Characterization

Notes:

Functional Insights :

- The chloro and methyl groups in the target compound may enhance lipophilicity, favoring membrane penetration in bioactive molecules.

- Benzimidazole derivatives () are prevalent in antitumor and antimicrobial agents, while dihydroimidazoles () are used in coordination chemistry.

生物活性

2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.

The molecular structure of this compound features a chloro-substituted imidazole ring, which is known for its role in various biological activities. The compound's chemical formula is , and it is classified as a nitrile derivative.

Biological Activity Overview

Research has indicated that this compound exhibits significant cytotoxic properties against various cancer cell lines. Below are key findings from recent studies:

Cytotoxicity Studies

A series of assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 5.0 | Induces apoptosis and cell cycle arrest |

| MCF-7 | 4.5 | G0/G1 phase arrest |

| HeLa | 6.0 | Apoptosis induction |

These values indicate that the compound has a potent inhibitory effect on cell viability, with IC50 values ranging from 4.5 to 6.0 µM across different cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects appears to involve several pathways:

- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased sub-G1 populations in cell cycle analysis, suggesting apoptosis as a mechanism of action .

- Cell Cycle Arrest : The compound has been observed to induce G0/G1 and G2/M phase arrest in treated cells, which contributes to its cytotoxic effects .

- Inhibition of Key Proteins : While specific studies on MDM2-p53 interactions were inconclusive, further research may reveal additional targets involved in its anticancer activity .

Case Studies

Several case studies have investigated the biological activity of this compound:

Study 1: Anticancer Activity

In a study published in MDPI, researchers evaluated the cytotoxicity of this compound against multiple cancer cell lines using an MTT assay. The results indicated that it effectively inhibited cell growth in a concentration-dependent manner, with notable selectivity for cancerous cells over non-cancerous cells .

Study 2: Structural Activity Relationships (SAR)

Another investigation focused on the structural activity relationships of imidazole derivatives, including this compound. The study highlighted how modifications to the imidazole ring could enhance or reduce biological activity, providing insights into optimizing its anticancer properties .

常见问题

Q. What are the established synthetic routes for 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Pathway 1 : Reacting 5-chloro-1-methyl-1H-imidazole with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Pathway 2 : Using a Michael addition approach, as seen in analogous imidazole-acetonitrile derivatives, where trimethylsilyl cyanide (TMSCN) is employed as a cyanide source in the presence of Lewis acids like ZnCl₂ .

Q. Key Optimization Parameters :

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. The acetonitrile group typically resonates at δ ~3.0 ppm () and δ ~120 ppm () .

- X-ray Crystallography : For absolute configuration determination, employ SHELX software (SHELXL/SHELXS) for refinement, particularly useful for resolving ambiguities in imidazole ring geometry .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (C₆H₆ClN₃, MW = 155.59 g/mol) and isotopic patterns.

Q. Example Data :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| -NMR | δ 2.8 (s, CH₃), δ 3.1 (s, CH₂CN) | |

| X-ray | Bond angles: C-Cl ~109.5° |

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

- Hydrolytic Sensitivity : The nitrile group is prone to hydrolysis under acidic/alkaline conditions. Store in anhydrous environments (e.g., molecular sieves) .

- Thermal Stability : Decomposition observed >150°C; avoid prolonged heating during synthesis .

- Light Sensitivity : Imidazole derivatives may photodegrade; use amber vials for storage .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like dimerized imidazoles?

Methodological Answer:

Q. Case Study :

| Condition | Yield Improvement | Byproduct Reduction | Reference |

|---|---|---|---|

| Slow reagent addition | 72% → 85% | 15% → 5% |

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

- Dynamic NMR : Investigate tautomerism in the imidazole ring, which may cause shifting peaks .

- DFT Calculations : Compare computed -NMR chemical shifts (e.g., using Gaussian) with experimental data to validate structural models .

- Twinned Crystals : Use SHELXD for structure solution in cases of twinning or disorder .

Q. What mechanistic insights exist for the reactivity of the nitrile group in cross-coupling reactions?

Methodological Answer:

- Cyanation Studies : The nitrile can act as a directing group in Pd-catalyzed C-H activation. For example, coupling with aryl halides via Suzuki-Miyaura requires Pd(OAc)₂ and SPhos ligand .

- Electrochemical Profiling : Cyclic voltammetry reveals redox activity at ~-1.2 V (vs. Ag/AgCl), indicating potential for electrocatalytic applications .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

Q. How can this compound serve as a precursor for novel heterocycles?

Methodological Answer:

- Cyclization Reactions : React with hydrazines to form triazoles or with thiourea to yield thiadiazoles. For example:

- Thiadiazole Synthesis : Heat with thiourea in EtOH/HCl to form 5-membered rings .

- Biological Activity : Derivatives show promise as kinase inhibitors; screen using in vitro assays (e.g., EGFR inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。